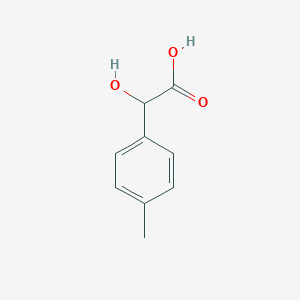

2-Hydroxy-2-(4-methylphenyl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126594. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-(4-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGURAWGCAPHON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18584-20-8, 31284-89-6 | |

| Record name | 4-Methylmandelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018584208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18584-20-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (R)-4-Methylmandelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLMANDELIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S2B4H5RL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of p-Methylmandelic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of p-methylmandelic acid. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis and antimicrobial activity assessment, and an exploration of its biological significance. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Core Chemical and Physical Properties

p-Methylmandelic acid, also known as 2-hydroxy-2-(p-tolyl)acetic acid, is an aromatic alpha-hydroxy acid. Its chemical structure consists of a phenyl group substituted with a methyl group at the para position, with a carboxylic acid and a hydroxyl group attached to the adjacent alpha-carbon.

Quantitative Data Summary

The following table summarizes the key quantitative data for p-methylmandelic acid. It is important to note that while some data points are directly reported for this compound, others are inferred from closely related structures or are typical for aromatic carboxylic acids.

| Property | Value | Source/Notes |

| IUPAC Name | 2-hydroxy-2-(4-methylphenyl)acetic acid | [1] |

| Synonyms | p-Methylmandelic acid, 2-Hydroxy-2-(p-tolyl)acetic acid | [1] |

| CAS Number | 18584-20-8 | [1] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [2] |

| Appearance | White to light-pink crystalline solid (inferred) | |

| Melting Point | Not explicitly reported. For comparison, the melting point of the related compound p-tolylacetic acid is 88-92 °C.[3] | |

| Boiling Point | Not explicitly reported. For comparison, the boiling point of p-tolylacetic acid is 265-267 °C.[3] | |

| Solubility | Moderately soluble in water, with solubility expected to increase with temperature and in alkaline conditions. Soluble in polar organic solvents like methanol and ethanol. | |

| pKa | Not explicitly reported. The pKa of the related p-tolylacetic acid is available in the IUPAC Digitized pKa Dataset.[4] For mandelic acid, the pKa is approximately 3.41. |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons around 2.3 ppm, a singlet for the methine proton adjacent to the hydroxyl and carboxyl groups, and a set of doublets in the aromatic region (around 7.2-7.4 ppm) characteristic of a para-substituted benzene ring. The hydroxyl and carboxylic acid protons will appear as broad singlets, with their chemical shifts being solvent-dependent. For comparison, the ¹H NMR of the related p-tolylacetic acid shows signals at δ (ppm) = 7.12-7.17 (m, 4H), 3.60 (s, 2H), 2.32 (s, 3H).[5]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the aromatic carbons (with symmetry due to para-substitution), the methine carbon, and the carboxyl carbon. The carboxyl carbon is expected to appear downfield, typically in the range of 170-180 ppm. The ¹³C NMR of p-tolylacetic acid shows peaks at δ (ppm) = 178.21, 136.90, 130.15, 129.25, 129.13, 40.58, 21.00.[5]

-

FTIR: The infrared spectrum will be characterized by a broad O-H stretching band from the carboxylic acid group (around 2500-3300 cm⁻¹), another O-H stretching band from the alcohol group (around 3200-3600 cm⁻¹), a strong C=O stretching vibration from the carboxylic acid (around 1700-1725 cm⁻¹), C-O stretching bands, and aromatic C-H and C=C stretching and bending vibrations.

-

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would involve the loss of water (M-18), the carboxyl group (M-45), and cleavage of the C-C bond between the aromatic ring and the alpha-carbon.

Experimental Protocols

Synthesis of p-Methylmandelic Acid from p-Tolualdehyde

This protocol is adapted from general methods for the synthesis of mandelic acid derivatives.

Materials:

-

p-Tolualdehyde

-

Sodium cyanide (NaCN) or Trimethylsilyl cyanide (TMSCN)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Sodium bisulfite (NaHSO₃) (optional, for purification)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

-

Cyanohydrin Formation:

-

In a well-ventilated fume hood, dissolve p-tolualdehyde in a suitable solvent such as dichloromethane or diethyl ether in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium cyanide in water or trimethylsilyl cyanide. The reaction is exothermic and produces highly toxic hydrogen cyanide gas if acidified; therefore, extreme caution is necessary.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

-

Hydrolysis:

-

Carefully add concentrated hydrochloric acid to the reaction mixture.

-

Heat the mixture to reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.

-

-

Work-up and Purification:

-

After cooling, transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with a saturated solution of sodium bicarbonate to remove any unreacted acid.

-

Acidify the aqueous bicarbonate layer with concentrated HCl to precipitate the p-methylmandelic acid.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes).

-

Dry the purified crystals under vacuum.

-

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a general method for determining the antimicrobial activity of p-methylmandelic acid using the broth microdilution method.[5]

Materials:

-

p-Methylmandelic acid

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of p-methylmandelic acid in a suitable solvent (e.g., DMSO or ethanol) at a high concentration.

-

Preparation of Bacterial Inoculum:

-

Culture the test bacteria in MHB overnight at 37°C.

-

Dilute the overnight culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

-

Serial Dilution:

-

In a 96-well plate, perform a two-fold serial dilution of the p-methylmandelic acid stock solution with MHB to obtain a range of concentrations.

-

-

Inoculation: Add the standardized bacterial inoculum to each well containing the different concentrations of the compound. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of p-methylmandelic acid that completely inhibits the visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Biological Significance and Applications

p-Methylmandelic acid and its parent compound, mandelic acid, have garnered interest in several biological and pharmaceutical applications.

Antimicrobial Activity

Mandelic acid and its derivatives are known to possess antimicrobial properties.[6] The mechanism of action is believed to involve the disruption of bacterial cell membranes, leading to leakage of cellular contents and ultimately cell death.[5] The lipophilicity of the molecule, which can be influenced by substituents on the phenyl ring, plays a role in its ability to penetrate bacterial cell walls.[6]

Role in Chiral Synthesis

As a chiral molecule, p-methylmandelic acid can be used as a resolving agent to separate enantiomers of other chiral compounds. Furthermore, enantiomerically pure forms of mandelic acid derivatives are valuable building blocks in the asymmetric synthesis of pharmaceuticals. The stereochemistry of these molecules is often crucial for their pharmacological activity.[7]

Metabolic Pathways

In bacteria, mandelic acid can be metabolized through various degradation pathways. One well-studied pathway in Pseudomonas putida involves the conversion of mandelate to benzoate, which then enters central metabolism.[3] This pathway involves several key enzymes, including mandelate racemase, mandelate dehydrogenase, benzoylformate decarboxylase, and benzaldehyde dehydrogenase. While the specific metabolism of p-methylmandelic acid may differ slightly, it is likely to follow a similar degradation route involving oxidation and decarboxylation steps.

Visualizations

Bacterial Metabolic Pathway of Mandelic Acid

Caption: Bacterial degradation pathway of mandelic acid in Pseudomonas putida.

Synthesis and Chiral Resolution Workflow

Caption: General workflow for the synthesis and chiral resolution of p-methylmandelic acid.

General Antimicrobial Mechanism

Caption: Postulated mechanism of antimicrobial action for p-methylmandelic acid.

References

- 1. chemscene.com [chemscene.com]

- 2. doronscientific.com [doronscientific.com]

- 3. Bacterial mandelic acid degradation pathway and its application in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. p-Tolylacetic acid | C9H10O2 | CID 248474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (2-Hydroxyphenyl)acetic acid | C8H8O3 | CID 11970 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Structural Analysis of 2-Hydroxy-2-(4-methylphenyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 2-Hydroxy-2-(4-methylphenyl)acetic acid (CAS No: 31284-89-6, Molecular Formula: C₉H₁₀O₃).[1] Due to the limited availability of specific experimental data for this compound in public databases, this paper presents a detailed analysis based on established spectroscopic principles and data from the closely related analogue, mandelic acid. This guide outlines the expected spectroscopic characteristics, detailed experimental protocols for key analytical techniques, and a logical workflow for structural elucidation.

Introduction

This compound belongs to the class of alpha-hydroxy acids, a group of compounds with significant interest in the pharmaceutical and cosmetic industries. A thorough understanding of its molecular structure is paramount for predicting its chemical reactivity, biological activity, and for the development of analytical methods for its quantification and quality control. This guide will delve into the primary spectroscopic techniques used for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound features a phenyl ring substituted with a methyl group at the para position. Attached to the ring is a two-carbon chain containing a carboxylic acid group and a hydroxyl group on the alpha-carbon.

Based on this structure and by drawing parallels with mandelic acid, the following spectroscopic features are predicted.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to provide key information about the number and connectivity of hydrogen atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | Doublet | 2H | Aromatic protons ortho to the acetic acid group |

| ~7.1-7.2 | Doublet | 2H | Aromatic protons meta to the acetic acid group |

| ~5.1 | Singlet | 1H | Methine proton (-CH(OH)-) |

| ~2.3 | Singlet | 3H | Methyl protons (-CH₃) |

| Broad Singlet | 1H | Carboxylic acid proton (-COOH) | |

| Broad Singlet | 1H | Hydroxyl proton (-OH) |

Note: The chemical shifts of the -COOH and -OH protons can vary significantly depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will reveal the number of unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~175-180 | Carboxylic acid carbon (-COOH) |

| ~138-140 | Aromatic carbon attached to the methyl group |

| ~135-138 | Aromatic carbon attached to the acetic acid group |

| ~129-130 | Aromatic CH carbons |

| ~126-127 | Aromatic CH carbons |

| ~72-75 | Methine carbon (-CH(OH)-) |

| ~21 | Methyl carbon (-CH₃) |

Predicted FT-IR Spectral Data

The infrared spectrum will identify the key functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3500 (broad) | O-H stretch | Hydroxyl group (-OH) |

| 2800-3300 (broad) | O-H stretch | Carboxylic acid (-COOH) |

| ~1700-1725 | C=O stretch | Carboxylic acid (-COOH) |

| ~1600, ~1490 | C=C stretch | Aromatic ring |

| ~1200-1300 | C-O stretch | Carboxylic acid/Hydroxyl group |

| ~1050-1150 | C-O stretch | Hydroxyl group |

Predicted Mass Spectrometry Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern.

| m/z Value | Interpretation |

| 166 | [M]⁺, Molecular ion |

| 149 | [M-OH]⁺ |

| 121 | [M-COOH]⁺ |

| 91 | [C₇H₇]⁺, Tropylium ion |

Experimental Protocols

The following are generalized protocols for the structural analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to deduce the connectivity of the atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving the sample in a suitable solvent and introducing it via a liquid chromatography system (LC-MS).

-

Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualizations

Structural Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound.

Caption: Logical workflow for the structural analysis of an organic compound.

Molecular Structure of this compound

The following diagram represents the molecular structure of the target compound.

Caption: Molecular structure of this compound.

Conclusion

References

An In-depth Technical Guide to the Derivatives of 2-Hydroxy-2-(4-methylphenyl)acetic Acid and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological activities of derivatives of 2-Hydroxy-2-(4-methylphenyl)acetic acid, also known as p-tolylglycolic acid. While specific quantitative data for the antimicrobial and anti-inflammatory properties of the parent compound and its direct derivatives are not extensively available in public literature, this document compiles information on closely related phenylacetic acid derivatives to provide a predictive framework for their potential efficacy. Detailed experimental protocols for the synthesis of ester and amide derivatives, as well as for in vitro antimicrobial and anti-inflammatory assays, are provided to facilitate further research and development in this area. Furthermore, a hypothetical signaling pathway is proposed based on the known mechanisms of related anti-inflammatory compounds.

Introduction

This compound is an aromatic alpha-hydroxy acid. Its structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The derivatization of its carboxylic acid and hydroxyl groups can lead to a wide range of esters and amides with potentially enhanced pharmacological properties. Phenylacetic acid derivatives, as a class, have demonstrated a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects. This guide aims to provide a detailed technical resource for researchers exploring the therapeutic potential of this compound derivatives.

Synthesis of Derivatives

The primary points of derivatization for this compound are the carboxylic acid and the alpha-hydroxyl groups. Ester and amide derivatives are readily synthesized through standard organic chemistry reactions.

Synthesis of Ester Derivatives

Ester derivatives can be prepared via Fischer esterification, reacting the parent acid with an alcohol in the presence of an acid catalyst.

Synthesis of Amide Derivatives

Amide derivatives can be synthesized by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.

Biological Properties and Activities

While specific data for this compound derivatives is sparse, the broader class of phenylacetic acids exhibits notable antimicrobial and anti-inflammatory properties. The following tables summarize quantitative data for related compounds to provide a basis for comparison.

Antimicrobial Activity

The antimicrobial activity of phenolic acid derivatives is well-documented. Their mechanism is often attributed to the disruption of microbial cell membranes and inhibition of essential enzymes. The minimum inhibitory concentration (MIC) is a key parameter for quantifying antimicrobial efficacy.

Table 1: Antimicrobial Activity (MIC) of Related Phenylacetic Acid Derivatives

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

| Phenylacetic acid | Pythium ultimum | 10 | [1] |

| Phenylacetic acid | Phytophthora capsici | 50 | [1] |

| Phenylacetic acid | Rhizoctonia solani | 50 | [1] |

| Sodium Phenylacetate | Pythium ultimum | 10 | [1] |

| Sodium Phenylacetate | Phytophthora capsici | 50 | [1] |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2500-5000 | [2] |

| Thymol derivative 3i | P. aeruginosa | 12.5 (µM) | [3] |

| Thymol derivative 3i | MRSA | 50.0 (µM) | [3] |

Anti-inflammatory Activity

Phenylacetic acid derivatives have been investigated for their anti-inflammatory effects, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokine production.

Table 2: Anti-inflammatory Activity (IC50) of Related Phenylacetic Acid and Other Derivatives

| Compound/Derivative | Assay | IC50 | Reference |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Protease inhibition | 0.04-0.07 mg/mL | [2] |

| Acetylsalicylic acid (reference) | Protease inhibition | 0.4051 mg/mL | [2] |

| 2-anilinophenylacetic acids | Cyclooxygenase inhibition | Varies | [4] |

| Phenoxy acetic acid derivative 7b | TNF-α reduction | 64.88% inhibition | [5] |

| Phenoxy acetic acid derivative 7b | PGE-2 reduction | 57.07% inhibition | [5] |

| Pyrrole derivative 3f | TNF-α reduction | Significant at 40 mg/kg | [6] |

Potential Mechanism of Action: Anti-inflammatory Signaling

Based on the known mechanisms of other anti-inflammatory agents, it is plausible that derivatives of this compound could exert their effects by modulating key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and interleukins.

Experimental Protocols

Synthesis Protocols

5.1.1. General Protocol for Ester Synthesis (Fischer Esterification)

5.1.2. General Protocol for Amide Synthesis

-

Acyl Chloride Formation:

-

In a fume hood, dissolve this compound in an anhydrous solvent (e.g., dichloromethane).

-

Slowly add thionyl chloride (SOCl₂) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 2-3 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride.

-

-

Amidation:

-

Dissolve the crude acyl chloride in an anhydrous solvent.

-

In a separate flask, dissolve the desired amine in the same solvent.

-

Slowly add the amine solution to the acyl chloride solution at 0 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Perform an aqueous workup to remove any unreacted starting materials and byproducts.

-

Extract the amide product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude amide by recrystallization or column chromatography.

-

Biological Assay Protocols

5.2.1. Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination [5][7][8][9]

5.2.2. Anti-inflammatory Assay: COX-2 Inhibition Assay [10][11][12]

-

Reagent Preparation: Prepare reaction buffer, heme, and human recombinant COX-2 enzyme solution as per the manufacturer's instructions.

-

Assay Setup: In a 96-well plate, add reaction buffer, heme, and COX-2 enzyme to the appropriate wells.

-

Inhibitor Addition: Add various concentrations of the test compound (dissolved in a suitable solvent) to the wells. Include a vehicle control.

-

Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) to all wells.

-

Incubation: Incubate for a short, precise duration (e.g., 2 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a stopping agent (e.g., a saturated solution of stannous chloride).

-

Quantification: The product of the COX-2 reaction (e.g., Prostaglandin F2α) is then quantified using an ELISA.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

5.2.3. Anti-inflammatory Assay: TNF-α Release in LPS-Stimulated Macrophages [13][14][15][16]

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate until they reach the desired confluence.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and TNF-α production. Include an unstimulated control.

-

Incubation: Incubate the cells for a further period (e.g., 18-24 hours).

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

ELISA: Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

Derivatives of this compound represent a promising class of compounds for the development of new therapeutic agents, particularly in the areas of antimicrobial and anti-inflammatory research. While direct quantitative data on their biological activities are limited, the information available for related phenylacetic acid derivatives suggests significant potential. This guide provides a foundational framework for the synthesis and evaluation of these compounds. Further research, including the systematic synthesis of a library of ester and amide derivatives and their subsequent screening using the detailed protocols provided herein, is warranted to elucidate their structure-activity relationships and to identify lead candidates for further preclinical development. Investigation into their precise molecular mechanisms, including their effects on inflammatory signaling pathways, will also be crucial for advancing their therapeutic potential.

References

- 1. A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Structure-activity relationship of 2-hydroxy-2-aryl-2,3-dihydro-imidazo[1,2-a]pyrimidinium salts and 2N-substituted 4(5)-aryl-2-amino-1H-imidazoles as inhibitors of biofilm formation by Salmonella Typhimurium and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. N-(2-Hydroxy-4-methylphenyl)acetamide | C9H11NO2 | CID 83437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Applications of p-Methylmandelic Acid

Introduction

p-Methylmandelic acid, a derivative of mandelic acid, is a chiral α-hydroxy acid of significant interest in the chemical and pharmaceutical industries. Its structure, featuring a carboxylic acid, a hydroxyl group at the alpha position, and a p-tolyl group, makes it a valuable chiral building block and resolving agent. This technical guide provides a comprehensive review of its primary applications, supported by quantitative data, detailed experimental protocols, and process visualizations.

Table 1: Physical and Chemical Properties of p-Methylmandelic Acid

| Property | Value | Reference |

| CAS Number | 18584-20-8 | [1] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| Synonyms | p-Methylmandelic acid | [1] |

Core Applications

The utility of p-methylmandelic acid is primarily centered on its chirality, which is exploited in asymmetric synthesis and the separation of enantiomers.

Chiral Resolution of Racemic Compounds

A prominent application of p-methylmandelic acid is in the optical resolution of racemic mixtures, particularly amines, through the formation of diastereomeric salts. The principle relies on the differential solubility of the salts formed between the chiral acid and each enantiomer of the racemic base. This allows for the separation of one diastereomer by fractional crystallization.

Both (S)-(+)- and (R)-(-)-p-methylmandelic acid have been successfully employed to resolve racemic amines, which are often key intermediates in drug synthesis.[2] For instance, it was chosen over other resolving agents like L-(+)-tartaric acid and (1R,3S)-(+)-camphoric acid, which failed to resolve certain racemic amines.[2]

Table 2: Documented Application in Chiral Resolution

| Racemic Compound Resolved | Resolving Agent Enantiomer | Outcome | Reference |

| (3R,6aS,11aS)-10-Methoxy-1,3,4,5,6,11a-hexahydro-2H-3,6a-methano-benzofuro[2,3-c]azocine | (S)-(+)-p-Methylmandelic acid | Successful diastereomeric salt formation and resolution | [2] |

| (3R,6aS,11aS)-10-Methoxy-1,3,4,5,6,11a-hexahydro-2H-3,6a-methano-benzofuro[2,3-c]azocine | (R)-(-)-p-Methylmandelic acid | Successful diastereomeric salt formation and resolution | [2] |

The logical workflow for this crucial application is visualized below.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Chiral Building Block in Synthesis

Enantiomerically pure p-methylmandelic acid can serve as a chiral synthon or starting material in the synthesis of complex, biologically active molecules.[3] While mandelic acid and its derivatives are broadly used in making antibiotics, antiobesity drugs, and antitumor agents, p-methylmandelic acid has been specifically utilized in the synthesis of N-substituted ortho-c oxide-bridged 5-phenylmorphans.[2][3][4] The absolute configuration of a key intermediate in this synthesis was confirmed by single-crystal X-ray analysis of its (R)-(-)-p-methylmandelate salt.[2]

Experimental Protocols

This section provides detailed methodologies for key applications cited in the literature.

Protocol for Optical Resolution of a Racemic Amine

This protocol is adapted from the resolution of (3R,6aS,11aS*)-10-Methoxy-1,3,4,5,6,11a-hexahydro-2H-3,6a-methano-benzofuro[2,3-c]azocine ((±)-6) as described in the literature.[2]

Materials:

-

Racemic amine ((±)-6)

-

(S)-(+)-p-Methylmandelic acid

-

Acetone

-

Ethyl acetate (EtOAc)

Procedure:

-

Salt Formation: Dissolve the racemic amine (1.0 equivalent) in acetone. Add a solution of (S)-(+)-p-methylmandelic acid (1.0 equivalent) to the amine solution to achieve a clear solution.

-

Solvent Evaporation: Remove the acetone under reduced pressure to yield the diastereomeric salt mixture as a residue.

-

Crystallization: Treat the salt residue with ethyl acetate. Heat the mixture to reflux.

-

Azeotropic Distillation: Distill the solvent using a Dean-Stark trap until approximately half the initial volume of ethyl acetate is removed and a white solid precipitate appears.

-

Cooling and Filtration: Allow the solution to cool to room temperature and let it stand overnight to complete crystallization.

-

Isolation: Collect the precipitated solid (the less soluble diastereomeric salt) by filtration.

-

Liberation of Free Base: To recover the enantiomerically enriched amine, the diastereomeric salt is typically dissolved in water, basified (e.g., with NaOH or NaHCO₃), and the free amine is extracted with an organic solvent.

Analytical Methodologies

The analysis of mandelic acid and its derivatives, including the p-methyl variant, is crucial for process control, enantiomeric purity assessment, and biomonitoring.[5] Various chromatographic techniques are employed for this purpose.

Table 3: Overview of Analytical Techniques for Mandelic Acid & Derivatives

| Technique | Common Application | Key Parameters & Principles | References |

| Gas Chromatography (GC) | Chiral separation of derivatized mandelic acids. Analysis in biological matrices (e.g., urine). | Requires derivatization to increase volatility. Chiral stationary phases (e.g., cyclodextrin-based) are used for enantiomer separation. | [6][7][8] |

| High-Performance Liquid Chromatography (HPLC) | Chiral separation and quantification. | Utilizes chiral stationary phases (CSPs), often based on molecularly imprinted polymers (MIPs), to resolve enantiomers. UV detection is common. | [5][9][10] |

| Ion Mobility Mass Spectrometry (IMS) | Rapid chiral discrimination. | Enantiomers are distinguished by forming diastereomeric complexes with cyclodextrins and metal ions, which exhibit different drift times. | [11] |

The general workflow for analyzing mandelic acid derivatives in a biological sample using chromatography is depicted below.

Caption: General workflow for analytical determination of mandelic acid.

Conclusion

p-Methylmandelic acid is a highly effective and proven chiral resolving agent, particularly for synthetic amine intermediates used in drug development. Its application extends to its use as a chiral building block, where its stereocenter is incorporated into larger, complex molecules. The successful application of p-methylmandelic acid relies on robust analytical methods, primarily chiral chromatography, to ensure and verify the enantiomeric purity of the final products. This guide summarizes the key technical aspects of its use, providing a foundational resource for professionals in the field.

References

- 1. chemscene.com [chemscene.com]

- 2. Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scite.ai [scite.ai]

- 6. mdpi.com [mdpi.com]

- 7. An improved method for the simultaneous determination of mandelic and phenylglyoxylic acids by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective determination of mandelic acid in urine using molecularly imprinted polymer in microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Rapid discrimination of enantiomers by ion mobility mass spectrometry and chemical theoretical calculation: Chiral mandelic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Toxicology and Safety Profile of 2-Hydroxy-2-(4-methylphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-(4-methylphenyl)acetic acid, also known as 4-methylmandelic acid, is an aromatic alpha-hydroxy acid with potential applications in chemical synthesis and pharmaceutical development. As with any chemical entity intended for further investigation or use, a thorough understanding of its toxicological and safety profile is paramount. This technical guide provides a comprehensive overview of the available safety data for this compound, outlines standard experimental protocols for its toxicological assessment, and explores its potential metabolic pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Methylmandelic acid, p-Methylmandelic acid, Hydroxy(4-methylphenyl)acetic acid | [1][2] |

| CAS Number | 18584-20-8 | [3] |

| Molecular Formula | C₉H₁₀O₃ | [3] |

| Molecular Weight | 166.17 g/mol | [4] |

| Appearance | White crystalline powder | [5] |

Hazard Identification and Acute Toxicity

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous chemical. The primary hazards are related to local effects upon direct contact. A summary of the hazard statements is provided in Table 2.

Table 2: Hazard Identification for this compound

| Hazard Class | Hazard Statement | GHS Classification | References |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage. | Eye Dam. 1 | [6][7] |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | Skin Irrit. 2 | [7] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | STOT SE 3 | [7] |

Currently, there is no publicly available quantitative acute toxicity data, such as median lethal dose (LD50) values for oral, dermal, or inhalation routes of exposure for this compound. The toxicological properties have not been fully investigated.

Genotoxicity and Carcinogenicity

A comprehensive search of publicly available literature and databases revealed no specific studies on the genotoxicity (mutagenicity) or carcinogenicity of this compound. Standard regulatory practice for a new chemical entity would involve a battery of in vitro and, if necessary, in vivo tests to assess its genotoxic potential.

Experimental Protocols

In the absence of specific toxicological studies for this compound, this section details the standard and internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines for key toxicological endpoints. These protocols are essential for any future safety assessment of the compound.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD Guideline 439)

This in vitro test is designed to predict the skin irritation potential of a chemical by assessing its cytotoxicity on a reconstructed human epidermis model.

-

Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis model. The viability of the epidermal cells after exposure is measured, typically using the MTT assay, which quantifies the conversion of a yellow tetrazolium salt (MTT) to a purple formazan product by mitochondrial dehydrogenases in viable cells. A reduction in cell viability below a certain threshold indicates skin irritation potential.[8][9]

-

Test System: A reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper layers of human skin.[8]

-

Procedure:

-

Preparation: The RhE tissues are pre-incubated in a maintenance medium.

-

Application of Test Chemical: A defined amount of the test chemical (solid or liquid) is applied uniformly to the surface of the epidermis. For solid chemicals, the surface is typically moistened to ensure good contact.[8]

-

Exposure: The tissues are exposed to the test chemical for a specific duration (e.g., 15 to 60 minutes).[8]

-

Post-Exposure: The test chemical is thoroughly washed from the tissue surface. The tissues are then transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours) to allow for the expression of cytotoxic effects.

-

Viability Assessment: Cell viability is determined by incubating the tissues with MTT solution. The resulting formazan is extracted, and its absorbance is measured spectrophotometrically.

-

-

Data Interpretation: The percentage of viable cells in the treated tissues is compared to that of negative controls. A chemical is identified as a skin irritant if the mean tissue viability is below a defined threshold (e.g., ≤ 50%).[9]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This guideline describes an in vivo test for determining the potential of a substance to cause acute eye irritation or corrosion. It is typically performed in albino rabbits. A tiered testing strategy is recommended to minimize animal use.

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal. The untreated eye serves as a control. The eyes are then examined for ocular lesions at specific intervals.[10][11]

-

Test System: Albino rabbits are the preferred species.

-

Procedure:

-

Animal Selection: Healthy, young adult albino rabbits are used. Both eyes are examined for any pre-existing irritation or defects before the test.

-

Application of Test Substance: The test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye. The eyelids are gently held together for about one second.[6]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[11] Observations may be extended if the effects are not resolved.

-

Scoring of Ocular Lesions: The cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) are graded according to a standardized scoring system.

-

-

Data Interpretation: The severity and reversibility of the ocular lesions are assessed to classify the substance's irritation or corrosion potential.

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

This is a widely used in vitro test to detect gene mutations induced by a chemical.

-

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine or tryptophan, respectively) due to mutations in the genes of the corresponding operon. The bacteria are exposed to the test chemical, and the number of revertant colonies (bacteria that have undergone a reverse mutation and can now synthesize the essential amino acid) is counted.[12][13]

-

Test System: Amino acid-requiring strains of S. typhimurium and E. coli.

-

Procedure:

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix, a liver fraction from induced rodents) to detect mutagens that require metabolic activation.

-

Exposure: The bacteria are exposed to various concentrations of the test chemical using either the plate incorporation method or the pre-incubation method.

-

Incubation: The plates are incubated for 2-3 days to allow for the growth of revertant colonies.

-

Scoring: The number of revertant colonies is counted for each concentration and compared to the number of spontaneous revertants in the negative control.

-

-

Data Interpretation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and statistically significant positive response at one or more concentrations.

In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)

This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.

-

Principle: Cultured mammalian cells are exposed to the test chemical. After a suitable treatment period, the cells are treated with a metaphase-arresting agent (e.g., colcemid). The chromosomes are then harvested, stained, and analyzed microscopically for structural aberrations.[8][14]

-

Test System: Established mammalian cell lines (e.g., Chinese Hamster Ovary - CHO cells) or primary cell cultures (e.g., human peripheral blood lymphocytes).[15]

-

Procedure:

-

Cell Culture and Treatment: Cells are cultured and exposed to at least three concentrations of the test substance, both with and without metabolic activation (S9 mix).

-

Harvesting: After treatment, cells are arrested in metaphase, harvested, and treated with a hypotonic solution before being fixed.

-

Slide Preparation and Analysis: Chromosome preparations are made on microscope slides, stained, and analyzed for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

-

Data Interpretation: A substance is considered to cause chromosomal aberrations if it induces a concentration-dependent increase in the number of cells with structural aberrations or a reproducible and statistically significant positive response at one or more concentrations.[8][16]

In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)

This test detects damage to chromosomes or the mitotic apparatus.

-

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. This test assesses the frequency of micronuclei in cultured mammalian cells following exposure to a test chemical.[6][10]

-

Test System: Established mammalian cell lines or primary human lymphocytes.[5]

-

Procedure:

-

Cell Treatment: Cells are exposed to the test chemical with and without metabolic activation.

-

Cytokinesis Block (Optional but recommended): Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division after treatment.[17][18]

-

Harvesting and Staining: Cells are harvested and stained to visualize the cytoplasm and the nuclei/micronuclei.

-

Scoring: The frequency of micronucleated cells is determined by microscopic analysis, typically in binucleated cells if the cytokinesis-block method is used.

-

-

Data Interpretation: A substance is considered positive in this assay if it induces a concentration-dependent increase in the frequency of micronucleated cells or a reproducible and statistically significant positive response.[5]

Potential Metabolic Pathways

No specific studies on the metabolism of this compound were identified. However, based on the metabolism of the parent compound, mandelic acid, and other aromatic carboxylic acids, a potential metabolic pathway can be proposed. Mandelic acid itself is a metabolite of styrene and ethylbenzene in humans.[2] The degradation of mandelic acid has been studied in bacteria, involving hydroxylation and subsequent oxidation steps.[1][19][20] In mammals, aromatic compounds are often metabolized by cytochrome P450 (CYP450) enzymes, which can catalyze hydroxylation reactions.[21][22]

A plausible metabolic pathway for this compound could involve further hydroxylation of the aromatic ring, followed by potential ring cleavage or conjugation for excretion.

Caption: Potential Phase I and II metabolic pathway for this compound.

Logical Relationships in Toxicity Testing

A tiered or sequential testing strategy is often employed in toxicological assessment to minimize animal testing while ensuring a thorough evaluation of potential hazards. The following diagram illustrates a logical workflow for assessing the irritation/corrosion potential of a chemical like this compound, as recommended by OECD guidelines.

Caption: Tiered testing strategy for skin and eye irritation/corrosion assessment.

Conclusion

The available data for this compound indicates that it should be handled with care, particularly concerning potential eye and skin irritation. There is a notable absence of quantitative acute toxicity data, as well as studies on its genotoxic and carcinogenic potential. For any further development or use of this compound, it is strongly recommended that a comprehensive toxicological assessment be conducted following established international guidelines, such as those provided by the OECD. This should include, at a minimum, a battery of in vitro genotoxicity tests and in vitro irritation assays to build a robust safety profile.

References

- 1. Bacterial mandelic acid degradation pathway and its application in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The metabolism of ethylbenzene and styrene to mandelic acid: stereochemical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mandelic acid - Wikipedia [en.wikipedia.org]

- 4. (R)-4-Methylmandelic acid | C9H10O3 | CID 12458823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. criver.com [criver.com]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. scantox.com [scantox.com]

- 10. oecd.org [oecd.org]

- 11. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biosafe.fi [biosafe.fi]

- 13. The bacterial reverse mutation test | RE-Place [re-place.be]

- 14. oecd.org [oecd.org]

- 15. criver.com [criver.com]

- 16. nucro-technics.com [nucro-technics.com]

- 17. The in vitro micronucleus technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. crpr-su.se [crpr-su.se]

- 19. academic.oup.com [academic.oup.com]

- 20. Involvement of 4-hydroxymandelic acid in the degradation of mandelic acid by Pseudomonas convexa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 2-Hydroxy-2-(4-methylphenyl)acetic acid as a Chiral Resolving Agent

Disclaimer: Due to the limited availability of specific experimental data for 2-Hydroxy-2-(4-methylphenyl)acetic acid as a chiral resolving agent in publicly accessible literature, the following application notes and protocols are based on the well-documented use of the structurally similar and widely used resolving agent, (R)-mandelic acid. The principles, workflows, and experimental setups are directly transferable, but the quantitative outcomes (yields, enantiomeric excess) should be considered as representative examples that will require optimization for the specific application of this compound.

Introduction

This compound is a chiral carboxylic acid that can be employed as a resolving agent for the separation of racemic mixtures of chiral bases, such as primary and secondary amines. The principle of this classical resolution method lies in the formation of diastereomeric salts. When a racemic amine is reacted with a single enantiomer of this compound, a pair of diastereomers is formed. These diastereomers possess different physical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[1][2]

The resolved amine can then be recovered by treating the separated diastereomeric salt with a base, and the chiral resolving agent can often be recycled. This method is a robust and scalable technique for obtaining enantiomerically pure amines, which are crucial building blocks in the pharmaceutical and fine chemical industries.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental steps of the chiral resolution process are outlined below:

-

Diastereomeric Salt Formation: A racemic amine, (±)-Amine, is reacted with an enantiomerically pure resolving agent, for instance, (R)-2-Hydroxy-2-(4-methylphenyl)acetic acid, in a suitable solvent. This acid-base reaction yields a mixture of two diastereomeric salts: [(R)-Amine·(R)-Acid] and [(S)-Amine·(R)-Acid].

-

Fractional Crystallization: Due to their distinct three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent. By carefully selecting the solvent and optimizing crystallization conditions (e.g., temperature, concentration), the less soluble diastereomer will preferentially crystallize out of the solution.

-

Isolation of Diastereomer: The crystallized, less soluble diastereomeric salt is isolated by filtration. The purity of this salt can often be enhanced by recrystallization.

-

Liberation of the Enantiopure Amine: The isolated diastereomeric salt is treated with a base (e.g., NaOH) to break the salt and liberate the free, enantiomerically enriched amine.

-

Recovery of the Resolving Agent: The chiral resolving agent can typically be recovered from the aqueous layer by acidification, allowing for its reuse.

Experimental Protocols

The following protocols are provided as a general guideline and are based on the resolution of racemic 1-phenylethylamine using (R)-mandelic acid. These should be adapted and optimized for the specific racemic amine and this compound.

Protocol for the Resolution of Racemic 1-Phenylethylamine

Materials:

-

Racemic 1-phenylethylamine

-

(R)-2-Hydroxy-2-(4-methylphenyl)acetic acid (or (R)-mandelic acid as a proxy)

-

Methanol

-

Diethyl ether

-

10% Sodium hydroxide solution

-

Concentrated Hydrochloric acid

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (flasks, beakers, funnel, etc.)

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Polarimeter for measuring optical rotation

Procedure:

-

Diastereomeric Salt Formation:

-

In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 1-phenylethylamine in 100 mL of methanol.

-

In a separate beaker, dissolve an equimolar amount of (R)-2-Hydroxy-2-(4-methylphenyl)acetic acid in 100 mL of methanol, warming gently if necessary.

-

Slowly add the warm solution of the resolving agent to the stirred solution of the racemic amine.

-

Allow the mixture to cool slowly to room temperature to induce crystallization. The formation of prismatic crystals may be observed.

-

For further crystallization, the flask can be placed in an ice bath for 30-60 minutes.

-

-

Isolation and Purification of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

To improve the diastereomeric purity, the salt can be recrystallized from a minimal amount of hot methanol. Allow the solution to cool slowly to obtain pure crystals.

-

-

Liberation of the Enantiopure Amine:

-

Suspend the purified diastereomeric salt in 100 mL of water.

-

While stirring, add 10% sodium hydroxide solution dropwise until the solution is strongly basic (pH > 12). The free amine will separate as an oily layer.

-

Transfer the mixture to a separatory funnel and extract the amine with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the diethyl ether using a rotary evaporator to yield the enantiomerically enriched 1-phenylethylamine.

-

-

Recovery of the Chiral Resolving Agent:

-

To the aqueous layer from the extraction, add concentrated hydrochloric acid dropwise with cooling until the solution is strongly acidic (pH < 2).

-

The this compound will precipitate out.

-

Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry.

-

Determination of Enantiomeric Excess (% ee)

The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining the ratio of enantiomers.

-

Polarimetry: The optical rotation of the resolved amine is measured and compared to the known specific rotation of the pure enantiomer. The % ee can be calculated using the formula: % ee = ([α]_observed / [α]_max) * 100 where [α]_observed is the specific rotation of the resolved sample and [α]_max is the specific rotation of the enantiomerically pure substance.

Data Presentation

The following table presents representative data for the resolution of various racemic amines using chiral carboxylic acids. This data is intended for illustrative purposes to demonstrate the expected outcomes of a successful resolution.

| Racemic Amine | Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Yield of Resolved Amine (%) | Enantiomeric Excess (% ee) of Amine |

| 1-Phenylethylamine | (R)-Mandelic Acid | Methanol | 75-85 | 80-90 (after liberation) | >95 |

| 2-Amino-1-butanol | PEGylated-(R)-mandelic acid | Methanol | 86 | - | 81 (first cycle), 87 (second cycle)[2] |

| Phenylalanine methyl ester | PEGylated-(R)-mandelic acid | Methanol | 90 | - | 85 (first cycle), 95 (second cycle)[2] |

Visualizations

Experimental Workflow for Chiral Resolution

Caption: Workflow for chiral resolution of a racemic amine.

Logical Relationship of Chiral Resolution

Caption: Logical steps in chiral resolution.

References

Application Notes and Protocols for the Enantiomeric Resolution of Racemic Amines Using p-Methylmandelic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The separation of enantiomers, a process known as chiral resolution, is a critical step in the development and manufacturing of pharmaceuticals. The stereochemistry of a drug molecule can profoundly influence its pharmacological and toxicological properties. Enantiomeric resolution via diastereomeric salt formation is a classical yet widely employed method due to its scalability and cost-effectiveness. This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.

This document provides a detailed protocol for the enantiomeric resolution of racemic amines using enantiomerically pure p-methylmandelic acid as the resolving agent. p-Methylmandelic acid is an effective resolving agent for a variety of amines due to its ability to form crystalline salts and the steric and electronic influence of the p-methyl group, which can enhance the differentiation between the diastereomeric salt pairs.

Principle of Resolution

The fundamental principle of this resolution process lies in the reaction of a racemic amine, (±)-Amine, with an enantiomerically pure chiral acid, such as (R)-p-methylmandelic acid. This acid-base reaction yields a mixture of two diastereomeric salts: [(R)-Amine·(R)-p-methylmandelic acid] and [(S)-Amine·(R)-p-methylmandelic acid]. Due to their different three-dimensional structures, these diastereomeric salts possess distinct physical properties, most importantly, differential solubility in a given solvent system. This solubility difference allows for the preferential crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration. The enantiomerically enriched amine is subsequently liberated from the isolated salt by treatment with a base. The more soluble diastereomeric salt remains in the mother liquor, from which the other amine enantiomer can be recovered.

Experimental Protocol

This protocol provides a general framework for the enantiomeric resolution of a racemic primary or secondary amine using (R)-p-methylmandelic acid. The specific conditions, such as solvent, temperature, and crystallization time, may require optimization for different amines.

Materials and Equipment

-

Racemic amine

-

(R)-p-Methylmandelic acid (or (S)-enantiomer)

-

Anhydrous solvents (e.g., ethanol, isopropanol, ethyl acetate, methanol)

-

Aqueous base solution (e.g., 2 M NaOH or KOH)

-

Aqueous acid solution (e.g., 2 M HCl)

-

Organic extraction solvent (e.g., diethyl ether, dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Erlenmeyer flasks

-

Magnetic stirrer and stir bars

-

Heating mantle or hot plate

-

Büchner funnel and filtration flask

-

Separatory funnel

-

Rotary evaporator

-

pH paper or pH meter

-

Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC or GC, polarimeter)

Procedure

Step 1: Diastereomeric Salt Formation and Fractional Crystallization

-

Dissolution: In an Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable warm solvent (e.g., isopropanol, ethanol). In a separate flask, dissolve (R)-p-methylmandelic acid (0.5-1.0 equivalents) in the same solvent, warming gently if necessary to achieve complete dissolution.

-

Salt Formation: Slowly add the resolving agent solution to the stirred solution of the racemic amine. The mixture may become cloudy or a precipitate may form immediately.

-

Crystallization: Heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature to facilitate the formation of well-defined crystals. For further crystallization, the flask can be placed in a refrigerator (4°C) or an ice bath for several hours or overnight.

-

Isolation of the Less Soluble Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the crystalline diastereomeric salt under vacuum to a constant weight.

Step 2: Liberation of the Enantiomerically Enriched Amine

-

Dissolution of the Salt: Suspend the dried diastereomeric salt in water.

-

Basification: Add a sufficient amount of an aqueous base solution (e.g., 2 M NaOH) with stirring to raise the pH to >12. This will neutralize the p-methylmandelic acid and liberate the free amine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the liberated amine with an organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the enantiomerically enriched amine.

Step 3: Recovery of the Chiral Resolving Agent

-

Acidification: The aqueous layer from the extraction, which contains the sodium salt of p-methylmandelic acid, can be acidified with an aqueous acid solution (e.g., 2 M HCl) to a pH of <2.

-

Extraction: Extract the protonated p-methylmandelic acid with an organic solvent.

-

Drying and Concentration: Dry the organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure to recover the chiral resolving agent, which can be reused.

Step 4: Analysis

-

Determine the yield of the enantiomerically enriched amine.

-

Measure the enantiomeric excess (e.e.) of the resolved amine using an appropriate analytical technique such as chiral HPLC or chiral GC. The optical purity can also be assessed using polarimetry if the specific rotation of the pure enantiomer is known.

Data Presentation

The following tables present illustrative quantitative data for the resolution of a generic racemic amine with (R)-p-methylmandelic acid. The actual results will vary depending on the specific amine and the optimized experimental conditions.

Table 1: Illustrative Results of Diastereomeric Salt Crystallization

| Racemic Amine | Resolving Agent | Molar Ratio (Amine:Acid) | Solvent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) (%) |

| (±)-1-Phenylethylamine | (R)-p-Methylmandelic Acid | 1:0.5 | Ethanol | 40-50 | >95 |

| (±)-p-Methylphenethylamine | (R)-p-Methylmandelic Acid | 1:0.7 | Isopropanol | 35-45 | >90 |

| (±)-Amphetamine | (R)-p-Methylmandelic Acid | 1:1 | Methanol | 30-40 | >98 |

Table 2: Illustrative Properties of Resolved Amine Enantiomer

| Isolated Amine Enantiomer | Overall Yield (%) | Enantiomeric Excess (e.e.) (%) | Specific Rotation [α]D (c, solvent) |

| (S)-1-Phenylethylamine | 30-40 | >98 | -40.3° (c=5, Benzene) |

| (S)-p-Methylphenethylamine | 25-35 | >95 | -35.1° (c=1, Methanol) |

| (S)-Amphetamine | 20-30 | >99 | -41.0° (c=2, Ethanol) |

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the enantiomeric resolution protocol.

Caption: Workflow for enantiomeric resolution of a racemic amine.

Application Note and Protocol: HPLC Method for the Analysis of 2-Hydroxy-2-(4-methylphenyl)acetic acid

This document provides a comprehensive guide for the quantitative and chiral analysis of 2-Hydroxy-2-(4-methylphenyl)acetic acid, also known as 4-methylmandelic acid, using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in drug development.

Quantitative Analysis of this compound using Reversed-Phase HPLC

This method is designed for the quantification of this compound in a sample matrix. The methodology is based on established principles for the analysis of aromatic organic acids.

Experimental Protocol:

a. Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV detector is suitable for this analysis.

| Parameter | Recommended Condition |

| HPLC Column | C18 reversed-phase column (e.g., Ascentis® C18, 15 cm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of a buffered aqueous phase and an organic solvent. A common starting point is a gradient or isocratic elution with a mobile phase consisting of acetonitrile and a phosphate buffer. For example, a mixture of 20 mM phosphoric acid and acetonitrile (75:25, v/v) can be used. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | UV at 215 nm |

| Injection Volume | 10 µL |

b. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent, such as a mixture of water, acetonitrile, and methanol (e.g., 75:20:5 v/v/v), to prepare a stock solution of a specific concentration (e.g., 50 µg/mL).

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations to cover the expected range of the analyte in the samples.

-

Sample Preparation: The sample preparation will depend on the matrix. For drug formulations, it may involve dissolving the product in the mobile phase, followed by filtration through a 0.45 µm filter before injection.

c. Method Validation:

To ensure the reliability of the results, the HPLC method should be validated for the following parameters:

-

Linearity: Analyze the calibration standards and plot the peak area versus concentration. The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.999.

-

Accuracy: Perform recovery studies by spiking a placebo or sample matrix with a known amount of the analyte at different concentration levels.

-

Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (RSD) should typically be ≤ 2%.

-

Specificity: Demonstrate that the method is able to resolve the analyte peak from other components in the sample matrix.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Workflow for Quantitative HPLC Analysis:

Caption: Workflow for the quantitative analysis of this compound.

Chiral Separation of this compound Enantiomers

Since this compound is a chiral molecule, separating its enantiomers is often crucial in pharmaceutical development. The direct approach using a chiral stationary phase (CSP) is the most common and effective method.[1][2] Polysaccharide-based CSPs are particularly versatile for a wide range of chiral compounds.[1][2][3]

Experimental Protocol:

a. Instrumentation and Chromatographic Conditions:

An HPLC system with a UV detector is required. The key to chiral separation is the selection of the appropriate chiral column.

| Parameter | Recommended Condition |

| Chiral Column | Polysaccharide-based chiral stationary phase (e.g., columns based on cellulose or amylose derivatives like Chiralcel® OD-H, Chiralpak® AD).[1] |

| Mobile Phase | The choice of mobile phase is critical and depends on the column and the analyte. A common approach for acidic compounds is to use a mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol) with a small amount of an acidic modifier.[1] A typical mobile phase could be n-hexane:2-propanol:trifluoroacetic acid (e.g., 90:10:0.1, v/v/v). |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | Ambient |

| Detection Wavelength | UV at 220 nm or another suitable wavelength based on the analyte's UV spectrum. |

| Injection Volume | 10 µL |

b. Standard and Sample Preparation:

-

Standard Solution: Prepare a solution of the racemic this compound in the mobile phase or a compatible solvent.

-

Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm filter before injection.

c. Method Development Strategy:

Developing a chiral separation method can be an iterative process. A systematic screening approach is often employed:

-

Column Screening: Test a few different polysaccharide-based CSPs (e.g., cellulose-based and amylose-based) to find one that shows enantioselectivity.[1]

-

Mobile Phase Optimization: Once a suitable column is identified, optimize the mobile phase composition by varying the ratio of the alcohol and the concentration of the acidic modifier to achieve baseline separation of the enantiomers.

Workflow for Chiral HPLC Method Development:

Caption: A systematic workflow for developing a chiral HPLC separation method.